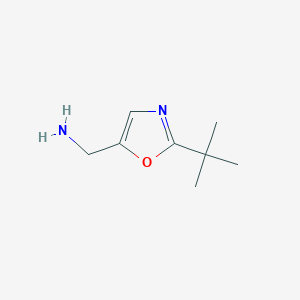

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine

Description

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(2-tert-butyl-1,3-oxazol-5-yl)methanamine |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3 |

InChI Key |

RNJXQDNSNSRTMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)CN |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Multicomponent Reactions Using Isocyanides

A prominent method involves a palladium-catalyzed three-component reaction between oxazole precursors, isocyanides, and water. This approach has been demonstrated for synthesizing 3-(oxazol-5-yl) derivatives and is adaptable for tert-butyl substitution.

- Reaction Conditions : Pd(OAc)₂ (5 mol%), cesium carbonate (Cs₂CO₃, 1 equiv.), in a solvent mixture of dimethyl sulfoxide (DMSO) and water (9:1), at 80°C.

- Substrates : 5-(2-chloroquinolin-3-yl)oxazoles or similar oxazole aldehydes with tert-butyl isocyanide as the tert-butyl source.

- Yields : The reaction yields for tert-butyl isocyanide derivatives range from 67% to 76%, demonstrating good efficiency.

- Procedure Summary : The oxazole aldehyde is reacted with tert-butyl isocyanide and base in the presence of Pd catalyst, facilitating amidation and cyclization to form the tert-butyl-substituted oxazole derivative. Subsequent purification involves washing with 2-propanol or column chromatography followed by recrystallization.

Table 1: Representative Yields for Palladium-Catalyzed Amidation with Tert-butyl Isocyanide

| Entry | Isocyanide Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Cyclohexyl isocyanide | 70-94 | Control reaction |

| 2 | tert-Butyl isocyanide | 67-76 | Target tert-butyl |

| 3 | 1,1,3,3-Tetramethylbutyl isocyanide | < Low yield | Not isolated |

This method is notable for its mild conditions and good functional group tolerance.

Van Leusen Oxazole Synthesis Using Tosylmethyl Isocyanide (TosMIC)

The van Leusen reaction is a classical method for oxazole ring formation starting from aldehydes and TosMIC.

- Reaction Conditions : Aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde) with TosMIC and potassium carbonate (K₂CO₃) in ethanol or methanol, reflux or room temperature, typically for 3-4 hours.

- Mechanism : The aldehyde condenses with TosMIC under basic conditions to form the oxazole ring.

- Application : This reaction can be adapted to prepare 1,3-oxazole derivatives substituted at the 5-position, which can be further functionalized to introduce the tert-butyl group or amine substituents.

Although direct tert-butyl substitution via TosMIC is less common, this method provides a versatile oxazole scaffold for further modification.

Cross-Metathesis and Subsequent Functionalization

Advanced synthetic routes involve cross-metathesis reactions to install the tert-butyl moiety or related bulky groups on oxazoline or oxazole intermediates.

- Catalyst : Grubbs second-generation ruthenium catalyst.

- Conditions : Cross-metathesis between oxazolidine derivatives and tert-butyl acrylate under microwave irradiation or conventional heating.

- Yield : Up to 83% for key intermediates.

- Subsequent Steps : The intermediates undergo stereoselective Michael additions, hydrolysis, and reductive amination to yield the methanamine-substituted oxazole derivative.

- Notes : Microwave irradiation drastically shortens reaction times, improving efficiency.

This method is useful for stereoselective synthesis and installation of bulky tert-butyl groups but may be cost-inefficient due to expensive catalysts.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Multicomponent Reaction | Pd(OAc)₂, Cs₂CO₃, DMSO/H₂O, tert-butyl isocyanide, 80°C | 67-76 | Mild, good yields, scalable | Requires Pd catalyst |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC, K₂CO₃, EtOH/MeOH, reflux or RT | Variable | Classical, versatile scaffold | May need further functionalization |

| Cross-Metathesis with Grubbs Catalyst | Oxazolidine, tert-butyl acrylate, Ru-catalyst, microwave or heating | ~83 (intermediates) | Stereoselective, efficient | Expensive catalyst, cost |

| tert-Butyl N,N'-Diisopropylcarbamimidate | Reflux in DCM, prolonged heating | 58-75 | Mild conditions, good yields | Long reaction times |

Research Outcomes and Perspectives

- The palladium-catalyzed amidation with tert-butyl isocyanide is currently the most direct and efficient method for synthesizing this compound derivatives, offering good yields and functional group tolerance.

- The van Leusen reaction remains a foundational step for building the oxazole ring, but subsequent steps are needed to install the methanamine and tert-butyl groups.

- Cross-metathesis strategies provide stereochemical control and high yields but may be limited by cost and catalyst availability.

- Use of tert-butyl carbamimidates offers alternative tert-butyl introduction, especially for protecting groups or carbamate formation, potentially useful in derivative synthesis.

- Overall, the choice of method depends on the desired scale, stereochemical requirements, and availability of catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives.

Scientific Research Applications

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with nucleophilic sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Structural and Electronic Comparisons

Heterocycle Impact

- 1,3-Oxazole vs. 1,3-Thiazole :

- Oxazole (O-atom) exhibits higher electronegativity, favoring hydrogen-bond acceptor interactions. Thiazole (S-atom) offers greater polarizability and larger atomic radius, enabling hydrophobic interactions .

- Example: The thiazole analog (C7H12N2S) has a higher molecular weight (156.25 vs. 154.21) and altered electronic properties compared to the target compound.

Substituent Effects

- tert-Butyl vs. Ethyl/methyl groups offer moderate lipophilicity without significant bulk .

- Aromatic vs. Aliphatic Substituents :

Functional Group Modifications

Physicochemical and Pharmacokinetic Properties

- Lipophilicity :

- tert-Butyl substitution increases logP (estimated ~1.8) compared to ethyl/methyl analogs (logP ~1.2–1.5).

- Solubility :

- Metabolic Stability :

- tert-Butyl groups resist cytochrome P450 oxidation, extending half-life relative to unsubstituted analogs .

Biological Activity

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biochemical properties, mechanisms of action, and various biological effects associated with this compound, drawing from multiple research studies and sources.

This compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. Notably, it has been shown to engage with enzymes involved in oxidative stress responses and metabolic pathways, indicating its potential in modulating cellular functions.

| Property | Description |

|---|---|

| Enzyme Interactions | Engages with enzymes related to oxidative stress |

| Cell Signaling | Modulates cell signaling pathways |

| Gene Expression | Influences gene expression patterns |

| Metabolic Pathways | Involved in energy metabolism and stress responses |

The mode of action for this compound involves several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic processes.

- Receptor Binding : It may block receptor interactions, altering cellular signaling.

- Protein Function Disruption : The compound can disrupt protein functions through binding interactions.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

Antimicrobial Activity

Studies have shown that oxazole derivatives possess antimicrobial properties. This compound may inhibit the growth of various pathogens through its interaction with microbial enzymes .

Anticancer Effects

Research highlights the potential anticancer properties of oxazole derivatives. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism involves the activation of apoptotic pathways and modulation of p53 expression levels .

Anti-inflammatory Properties

Oxazole derivatives have been linked to anti-inflammatory effects. For instance, they can modulate cytokine production in immune cells, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related oxazole compounds:

- In Vitro Studies :

-

Animal Models :

- In animal studies, lower doses of oxazole derivatives showed beneficial effects on metabolic activity and reduced oxidative stress, while higher doses led to adverse effects.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine with high purity?

Methodological Answer: The synthesis requires precise control of reaction parameters. For oxazole derivatives, a common approach involves cyclocondensation of aldehydes with amines. For example, analogous compounds like [2-(4-tert-butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol are synthesized using 4-tert-butylbenzaldehyde and methylamine in methanol, with reaction temperatures maintained at 60–80°C . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while methanol balances cost and safety .

- Reaction time : Typically 12–24 hours, monitored via thin-layer chromatography (TLC) to detect intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry and substituent positions. For example, tert-butyl protons appear as a singlet at ~1.3 ppm, while oxazole ring protons resonate between 6.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₅N₂O: 167.1184) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. In case of contact, wash with copious water and seek medical advice .

- Waste disposal : Segregate organic waste and consult certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties and target binding?

Methodological Answer: The tert-butyl group enhances lipophilicity (logP ~2.5), improving membrane permeability and bioavailability. In interaction studies, bulky substituents like tert-butyl can sterically hinder non-specific binding while promoting hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 or kinase targets) . Advanced strategies include:

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To mitigate:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Reproduce synthesis : Cross-validate purity via independent labs using identical HPLC or NMR protocols .

- Meta-analysis : Compare IC50 values from multiple studies (e.g., antimicrobial activity against S. aureus) to identify outliers .

Q. What advanced kinetic studies are applicable to probe reaction mechanisms involving this compound?

Methodological Answer:

- Stopped-flow spectroscopy : Monitor fast reactions (e.g., nucleophilic substitutions) in real-time to determine rate constants (k) .

- Isotopic labeling : Use 15N-labeled amines to trace reaction pathways via 2D NMR or MS .

- Computational modeling : Apply density functional theory (DFT) to predict transition states and activation energies for cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.